molecular formula C5H8ClNO2 B15331675 1,3-Oxazinane-3-carbonyl chloride CAS No. 39885-57-9

1,3-Oxazinane-3-carbonyl chloride

Cat. No.: B15331675
CAS No.: 39885-57-9
M. Wt: 149.57 g/mol
InChI Key: JLEDGKYJFOSDFE-UHFFFAOYSA-N
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Description

1,3-Oxazinane-3-carbonyl chloride: is a heterocyclic organic compound containing an oxazinane ring with a carbonyl chloride functional group. This compound is part of the broader class of oxazines, which are known for their diverse applications in pharmaceuticals, materials science, and organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,3-Oxazinane-3-carbonyl chloride can be synthesized through various methods, including multicomponent reactions and cyclization reactions. One common approach involves the reaction of 3-amino-1-propanol with phosgene or its derivatives under controlled conditions . The reaction typically requires an inert atmosphere and low temperatures to prevent decomposition of the reactants and products.

Industrial Production Methods: Industrial production of this compound often involves the use of continuous flow reactors to ensure precise control over reaction conditions. This method enhances yield and purity while minimizing the risk of hazardous by-products .

Chemical Reactions Analysis

Types of Reactions: 1,3-Oxazinane-3-carbonyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Nucleophiles: Amines, alcohols, thiols.

    Catalysts: Brønsted acids, Lewis acids.

    Solvents: Dichloromethane, tetrahydrofuran.

Major Products:

    Amides: Formed by reaction with amines.

    Esters: Formed by reaction with alcohols.

    Thioesters: Formed by reaction with thiols.

Mechanism of Action

The mechanism of action of 1,3-oxazinane-3-carbonyl chloride involves its reactivity towards nucleophiles. The carbonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is exploited in various synthetic transformations, where the compound acts as an acylating agent to introduce carbonyl functionalities into target molecules .

Comparison with Similar Compounds

Uniqueness: 1,3-Oxazinane-3-carbonyl chloride is unique due to its specific ring structure and the presence of a carbonyl chloride group, which imparts distinct reactivity and synthetic utility. Its ability to undergo a wide range of chemical reactions makes it a valuable intermediate in organic synthesis .

Properties

CAS No.

39885-57-9

Molecular Formula

C5H8ClNO2

Molecular Weight

149.57 g/mol

IUPAC Name

1,3-oxazinane-3-carbonyl chloride

InChI

InChI=1S/C5H8ClNO2/c6-5(8)7-2-1-3-9-4-7/h1-4H2

InChI Key

JLEDGKYJFOSDFE-UHFFFAOYSA-N

Canonical SMILES

C1CN(COC1)C(=O)Cl

Origin of Product

United States

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